molecular formula C15H22BFO3 B1446395 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester CAS No. 1451391-00-6

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester

Cat. No.: B1446395
CAS No.: 1451391-00-6
M. Wt: 280.14 g/mol
InChI Key: DSIBMZWYVMJDAZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C15H22BFO3. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins involved in the catalytic cycle of the Suzuki–Miyaura reaction, such as palladium complexes and ligands . These interactions are crucial for the transmetalation step, where the boron atom transfers its organic group to the palladium center, facilitating the coupling reaction .

Cellular Effects

These interactions can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, boronic esters can inhibit proteasome activity, leading to changes in protein degradation and turnover, which in turn affects cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts in the Suzuki–Miyaura coupling reaction . The compound binds to the palladium center, facilitating the transmetalation step where the organic group is transferred from the boron atom to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, which is the primary purpose of the Suzuki–Miyaura reaction . Additionally, boronic esters can inhibit enzymes such as proteasomes by forming reversible covalent bonds with their active sites, leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research . The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term effects on cellular function have not been extensively studied, but boronic esters are known to have prolonged inhibitory effects on proteasome activity, which can lead to sustained changes in protein turnover and cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. . It is important to determine the threshold dose that elicits the desired biochemical effects without causing toxicity. Studies on similar compounds have shown that high doses can lead to adverse effects such as organ toxicity and metabolic disturbances .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in the Suzuki–Miyaura coupling reaction . The compound interacts with enzymes and cofactors involved in the catalytic cycle, such as palladium complexes and ligands . These interactions facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center . Additionally, boronic esters can be metabolized by cellular enzymes, leading to the formation of metabolites that may have distinct biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Boronic esters are known to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where they can interact with target proteins and enzymes . The localization and accumulation of the compound can impact its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular proteins . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Boronic esters are known to localize in the cytoplasm and nucleus, where they can interact with target proteins and enzymes . The subcellular localization of the compound can influence its activity and function, as well as its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-3-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction can be represented as follows:

2-Fluoro-3-isopropoxyphenylboronic acid+Pinacol2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester\text{2-Fluoro-3-isopropoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Fluoro-3-isopropoxyphenylboronic acid+Pinacol→2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the product, such as crystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid and pinacol.

    Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated products.

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or alkenyl products.

    Hydrolysis: 2-Fluoro-3-isopropoxyphenylboronic acid and pinacol.

    Oxidation: Phenolic compounds.

Scientific Research Applications

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Fluorophenylboronic acid pinacol ester
  • 3-Isopropoxyphenylboronic acid pinacol ester

Uniqueness

2-Fluoro-3-isopropoxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine and isopropoxy groups on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-fluoro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO3/c1-10(2)18-12-9-7-8-11(13(12)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIBMZWYVMJDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139315
Record name 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-00-6
Record name 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Fluoro-3-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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